

Synthesis of Lansoprazole N-oxide: A Technical Guide

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Compound of Interest

Compound Name: *Lansoprazole N-oxide*

Cat. No.: *B194826*

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Lansoprazole N-oxide is a known impurity and metabolite of Lansoprazole, a widely used proton pump inhibitor. Its synthesis is of significant interest for reference standard preparation, impurity profiling, and metabolic studies in drug development. This technical guide provides an in-depth overview of a key synthetic pathway to **Lansoprazole N-oxide**, complete with detailed experimental protocols, quantitative data, and a workflow visualization.

Core Synthesis Pathway

The primary route for the synthesis of **Lansoprazole N-oxide** involves a two-step process starting from 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-1-oxide. This intermediate is first condensed with 2-mercapto-1H-benzimidazole to form the sulfide intermediate, which is then oxidized to the final N-oxide product.

Step 1: Synthesis of 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-1-oxide-2-pyridyl]methyl]thio]-1H-benzimidazole (Sulfide Intermediate)

The first step involves a nucleophilic substitution reaction where the thiol group of 2-mercapto-1H-benzimidazole attacks the electrophilic carbon of the chloromethyl group on the pyridine N-oxide derivative. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to deprotonate the thiol and facilitate the reaction.

Step 2: Oxidation to Lansoprazole N-oxide

The sulfide intermediate is then selectively oxidized to the corresponding sulfoxide, **Lansoprazole N-oxide**. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is carefully controlled, typically at low temperatures, to prevent over-oxidation to the sulfone byproduct.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **Lansoprazole N-oxide** and its intermediate.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Yield (%)	Melting Point (°C)
2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-1-oxide-2-pyridyl]methyl]thio]-1H-benzimidazole	C ₁₆ H ₁₄ F ₃ N ₃ O ₂ S	369.36	Not Reported	168-170
Lansoprazole N-oxide	C ₁₆ H ₁₄ F ₃ N ₃ O ₃ S	385.36	78	178-180

Experimental Protocols

The following are detailed experimental methodologies for the key synthesis steps.

Protocol 1: Synthesis of 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-1-oxide-2-pyridyl]methyl]thio]-1H-benzimidazole

- Reaction Setup: To a solution of 2-mercapto-1H-benzimidazole (10.3 g, 68 mmol) in water (50.0 mL) and sodium hydroxide (4 g, 100 mmol), add a solution of 2-chloromethyl-3-methyl-

4-(2,2,2-trifluoroethoxy)pyridine-1-oxide (16 g, 62 mmol) in acetone (50.0 mL).

- Reaction Execution: Stir the resulting mixture for 1 hour until the reaction is complete.
- Work-up and Purification: Isolate the precipitated solid by filtration. Wash the solid with a 1:1 mixture of water and acetone (20.0 mL). Dry the product at 40–45 °C to obtain a white solid.

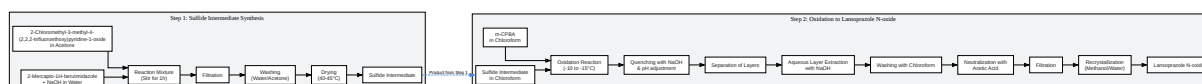
[1]

Protocol 2: Synthesis of Lansoprazole N-oxide

- Reaction Setup: To a cooled solution of 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-1-oxide-2-pyridyl]methyl]thio]-1H-benzimidazole (6.0 g, 16 mmol) in chloroform (30.0 mL), slowly add a solution of m-CPBA (4.0 g, 16 mmol) in chloroform (30.0 mL) at -10 to -15 °C over a period of 30 minutes.[1]
- Reaction Quenching and Extraction: Pour the reaction mixture into a solution of sodium hydroxide (2.0 g, 50 mmol) in water (50.0 mL). Adjust the pH to 8–8.5 using acetic acid. Separate the organic and aqueous layers.
- Aqueous Wash: Extract the organic layer with an aqueous sodium hydroxide solution (1.5 g in 30.0 mL of water). Wash the resulting aqueous layer with chloroform (2 x 15.0 mL) to remove any unreacted sulfide intermediate.
- Precipitation and Isolation: Neutralize the aqueous layer with acetic acid to precipitate the crude product. Filter the solid, wash it with water, and then recrystallize from a 1:1 mixture of methanol and water to yield **Lansoprazole N-oxide** as a white solid.[1]

Visualization of the Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of **Lansoprazole N-oxide**.



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Caption: Experimental workflow for the synthesis of **Lansoprazole N-oxide**.

This guide provides a comprehensive overview of a reliable synthetic pathway to **Lansoprazole N-oxide**. The detailed protocols and quantitative data should serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.

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References

- 1. researchgate.net [researchgate.net]
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